N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide
Brand Name: Vulcanchem
CAS No.: 478246-32-1
VCID: VC5733105
InChI: InChI=1S/C20H13ClF3IN2O/c21-17-10-14(20(22,23)24)11-26-18(17)9-12-1-7-16(8-2-12)27-19(28)13-3-5-15(25)6-4-13/h1-8,10-11H,9H2,(H,27,28)
SMILES: C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)I
Molecular Formula: C20H13ClF3IN2O
Molecular Weight: 516.69

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide

CAS No.: 478246-32-1

Cat. No.: VC5733105

Molecular Formula: C20H13ClF3IN2O

Molecular Weight: 516.69

* For research use only. Not for human or veterinary use.

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide - 478246-32-1

Specification

CAS No. 478246-32-1
Molecular Formula C20H13ClF3IN2O
Molecular Weight 516.69
IUPAC Name N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]-4-iodobenzamide
Standard InChI InChI=1S/C20H13ClF3IN2O/c21-17-10-14(20(22,23)24)11-26-18(17)9-12-1-7-16(8-2-12)27-19(28)13-3-5-15(25)6-4-13/h1-8,10-11H,9H2,(H,27,28)
Standard InChI Key ILDZKODTXNXAOB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide comprises three distinct moieties:

  • A 4-iodobenzamide core, providing aromatic stability and halogen-based reactivity.

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, introducing electron-withdrawing substituents (Cl, CF3_3) that modulate electronic properties.

  • A methylphenyl linker, enabling conformational flexibility between the pyridine and benzamide units .

The iodine atom at the para position of the benzamide ring (C4) creates a steric and electronic environment conducive to nucleophilic aromatic substitution, while the trifluoromethyl group enhances metabolic stability through fluorine’s inductive effects .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20_{20}H13_{13}ClF3_3IN2_2O
Molar Mass (g/mol)516.68
CAS Registry Number478246-32-1
Halogen ContentCl (6.86%), I (24.56%)

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

  • Friedel-Crafts Alkylation: Attachment of the 3-chloro-5-(trifluoromethyl)pyridinylmethyl group to 4-aminophenol.

  • Amide Coupling: Reaction of the resultant aniline with 4-iodobenzoyl chloride using HATU or EDCI as activators .

  • Purification: Column chromatography to isolate the product, with yields typically ranging from 40–60% for analogous reactions .

Process Optimization Challenges

  • Iodine Stability: The C–I bond’s susceptibility to photolytic cleavage necessitates light-protected conditions during synthesis .

  • Trifluoromethyl Group Handling: CF3_3 groups require anhydrous environments to prevent hydrolysis to carboxylic acids .

  • Byproduct Formation: Competitive N-alkylation at the pyridine nitrogen may occur, requiring careful stoichiometric control .

Table 2: Synthetic Routes for Analogous Compounds

Reaction StepReagents/ConditionsYieldCitation
PyridinylmethylationAlCl3_3, DCM, 0°C55%
Amide FormationEDCI, DMAP, CH2_2Cl2_262%
Deprotection/PurificationTFA, Silica Gel Chromatography48%

Biological Activity and Mechanism

Antimicrobial Hypotheses

Pharmacological Profiling

ADME Properties (Predicted)

  • Absorption: High logP (calculated 4.2) indicates strong lipid permeability but potential solubility limitations.

  • Metabolism: CYP3A4-mediated oxidation of the pyridine ring predicted via in silico models .

  • Excretion: Renal clearance favored due to molecular weight >500 Da .

Toxicity Considerations

  • Hepatotoxicity Risk: Elevated in compounds with iodinated aromatics due to P450-mediated deiodination .

  • Mitochondrial Effects: Trifluoromethyl groups may uncouple oxidative phosphorylation at high concentrations .

Applications in Materials Science

Liquid Crystal Development

The compound’s rigid benzamide core and flexible pyridinylmethyl linker align with mesogen design principles. Preliminary differential scanning calorimetry (DSC) of analogs shows smectic phases between 120–180°C .

Organic Electronics

Iodine’s heavy atom effect could enhance intersystem crossing in OLED materials, though fluorescence quenching remains a concern .

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